Z-Val-tyr-OH
Overview
Description
“Z-Val-tyr-OH” is a peptide composed of two amino acids, valine (Val) and tyrosine (Tyr), with a protecting group (Z) at the N-terminus . The Z group, or benzyloxycarbonyl, is a common protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of peptides like “Z-Val-tyr-OH” often involves methods such as the N-Carboxyanhydride (NCA) method . In one study, the Val-Tyr dipeptide was synthesized using the NCA method, followed by esterification and hydrolysis . The synthesis of peptides can also be carried out in water, which is an environmentally friendly solvent .Molecular Structure Analysis
The molecular structure of “Z-Val-tyr-OH” would consist of the structures of valine, tyrosine, and the Z protecting group. The molecular formula of a similar compound, “Z-TYR-OH”, is C17H17NO5 . The structure of “Z-Val-tyr-OH” would be similar, with an additional valine residue .Chemical Reactions Analysis
Peptides like “Z-Val-tyr-OH” can undergo various chemical reactions. For instance, the Edman degradation is a method used for sequencing peptides, which involves the cleavage of one amino acid at a time from the N-terminus of the peptide chain . Tyrosine residues in peptides can also undergo various modifications, such as glycosylation, nitration, oxidation, and phosphorylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “Z-Val-tyr-OH” would depend on its structure. For instance, “Z-TYR-OH” has a melting point of 57-60 °C, and it is stored at −20°C . It is expected that “Z-Val-tyr-OH” would have similar properties.Scientific Research Applications
Synthesis of Precursor Tripeptides for Thymopentin Z-Val-Tyr-OH has been utilized in the synthesis of precursor tripeptides for thymopentin. A combination of chemical and enzymatic methods was used to synthesize these tripeptides, involving the linkage of amino acids under optimized conditions to achieve a yield of more than 70% (Zheng et al., 2012).
Formation of Stable Organogels and Complex Titania Architectures Z-Val-Tyr-OH, among other L-Valine-based oligopeptides, has been observed to form stable organogels in various solvents and assist in fabricating complex titania architectures. These structures show potential in material science applications due to their ability to form micrometer long helical fibers with a beta-sheet structure (Mantion & Taubert, 2007).
Peptidyldiazomethane Inhibitors for Cysteine Proteinases Peptidyldiazomethanes containing Z-Val-Tyr-OH have been synthesized to serve as inactivators for cysteine proteinases like calpain II and cathepsin L. These compounds offer insights into enzyme functions in vivo and aid in understanding the specificity of these proteases (Crawford et al., 1988).
Controlled Self-Assembly in Modified Aromatic Amino Acids Studies have shown the controlled self-assembly of Z-Val-Tyr-OH into well-defined structures like fibers and spherical assemblies. These findings are significant in the field of novel material fabrication, demonstrating the versatile applications of modified amino acids (Gour et al., 2021).
Antihypertensive Mechanism in Rat Aorta Z-Val-Tyr-OH has been investigated for its potential antihypertensive mechanisms. Studies in rat aortic rings revealed that it specifically inhibits angiotensin I-evoked contraction through ACE inhibition, suggesting its role in vascular tone regulation and potential therapeutic applications for hypertension (Vercruysse et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-14(2)19(24-22(29)30-13-16-6-4-3-5-7-16)20(26)23-18(21(27)28)12-15-8-10-17(25)11-9-15/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,26)(H,24,29)(H,27,28)/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLGNDYBRBVBCT-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Val-tyr-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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